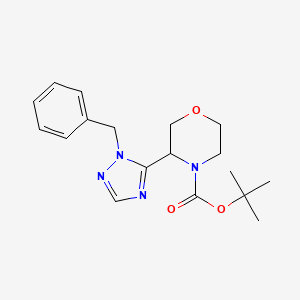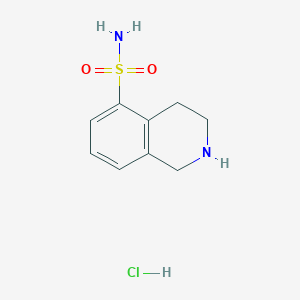
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (TBM) is a novel and potent synthetic compound that has seen increasing use in scientific research and laboratory experiments. TBM is a derivative of morpholine, a heterocyclic compound with a five-membered ring, and is composed of both nitrogen and carbon atoms. The compound has been studied for its potential applications in areas such as drug design, chemical biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is not yet fully understood. However, it has been suggested that the compound may affect the activity of enzymes and proteins by acting as an inhibitor or agonist. Additionally, it has been hypothesized that the compound may interact with receptors and other proteins to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate are still being investigated. However, the compound has been shown to modulate the activity of enzymes and proteins, as well as to interact with receptors and other proteins. Additionally, the compound has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has several advantages when used in laboratory experiments. The compound is relatively easy to synthesize and can be used as a scaffold for the design of novel molecules. Additionally, the compound has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for studying protein-protein interactions and other biological processes. However, the compound has some limitations when used in laboratory experiments. For example, the compound is not yet fully understood, and its exact mechanism of action is not yet known. Additionally, the compound is relatively expensive and can be difficult to obtain.
Orientations Futures
There are a number of potential future directions for tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate research. These include further investigation into the compound’s mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research could be conducted into the compound’s effects on biochemical and physiological processes, as well as its potential use as a tool for studying protein-protein interactions. Additionally, further studies could be conducted into the compound’s safety and toxicity profile in order to determine its potential as a therapeutic agent. Finally, further research could be conducted into the compound’s potential use in the development of novel therapeutic agents.
Méthodes De Synthèse
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate is synthesized via a two-step process, beginning with the formation of the morpholine ring. This is done by reacting p-toluenesulfonyl chloride with morpholine in the presence of a base such as sodium hydroxide. The second step involves the addition of the 1-benzyl-1H-1,2,4-triazol-3-yl group to the morpholine ring, which is accomplished by reacting the morpholine with the appropriate benzyl halide in the presence of a base.
Applications De Recherche Scientifique
Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate has been studied for its potential applications in areas such as drug design, chemical biology, and medicinal chemistry. In particular, the compound has been used as a scaffold for the design of new molecules that could be used as pharmaceuticals. It has also been studied for its potential use in the development of novel therapeutic agents. Additionally, the compound has been investigated for its ability to modulate the activity of enzymes and proteins, as well as its potential as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
tert-butyl 3-(1-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-9-10-24-12-15(22)16-19-13-21(20-16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGCILIXBXNCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

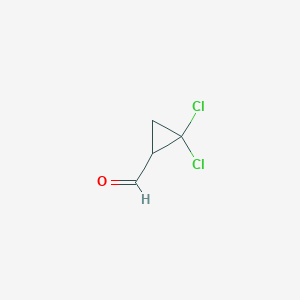

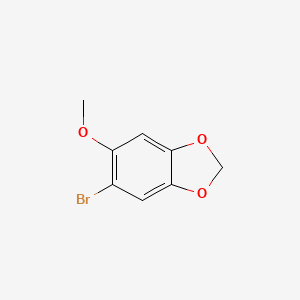
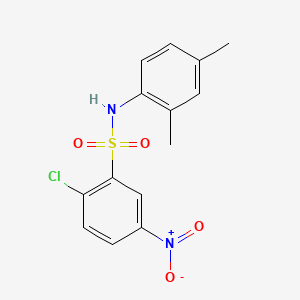


![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)

![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)

